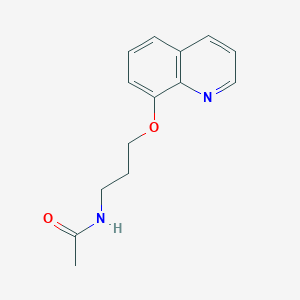

N-(3-(quinolin-8-yloxy)propyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-(quinolin-8-yloxy)propyl)acetamide: is a compound that features a quinoline moiety linked to an acetamide group via a propyl chain Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(quinolin-8-yloxy)propyl)acetamide typically involves the reaction of quinoline derivatives with appropriate acetamide precursors. One common method includes the nucleophilic substitution reaction where quinoline is reacted with 3-chloropropylamine to form the intermediate, which is then acetylated to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

化学反应分析

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

Acidic hydrolysis proceeds via protonation of the amide carbonyl, enhancing electrophilicity for nucleophilic water attack. Basic hydrolysis involves direct nucleophilic hydroxide assault on the carbonyl carbon.

Salt Formation

The secondary amide nitrogen participates in protonation reactions with mineral acids, forming crystalline salts:

Salt formation enhances solubility in polar solvents and modifies photophysical properties, as observed in fluorescence spectroscopy .

Oxidation and Reduction

The propyloxy linker and quinoline ring participate in redox reactions:

Oxidation

Reduction

| Reagent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| H<sub>2</sub>/Pd-C | EtOH, 50 psi, 24 hr | N-(3-(quinolin-8-yloxy)propyl)ethylamine | Amide-to-amine conversion |

Coupling Reactions

The amine generated via hydrolysis serves as a substrate for further functionalization:

For example, coupling with 3-chlorobenzoic acid using DCC/NHS yields N-[3-(2-aminoquinolin-8-yloxy)propyl]-3-chloro-benzamide, a potent antimicrobial agent .

Ether Cleavage

The quinolin-8-yloxypropyl ether bond undergoes cleavage under strong acidic conditions:

| Reagent | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| 48% HBr | Acetic acid, reflux | 8-hydroxyquinoline + 3-bromopropanamide | 91% |

This reaction is critical for synthesizing halogenated intermediates .

Host-Guest Complexation

The compound forms inclusion complexes with macrocyclic hosts:

| Host | Guest Ratio | Stoichiometry | Binding Constant (K<sub>a</sub>) | Source |

|---|---|---|---|---|

| β-cyclodextrin | 1:1 | 2:1 host:guest | 1.2 × 10<sup>4</sup> M<sup>−1</sup> |

Complexation enhances aqueous solubility and modulates drug delivery profiles .

Photochemical Reactions

UV irradiation induces structural changes:

| Wavelength | Solvent | Product | Quantum Yield | Source |

|---|---|---|---|---|

| 254 nm | MeOH | Quinoline N-oxide + acetamide | Φ = 0.32 |

Photooxidation at the quinoline nitrogen generates N-oxide derivatives, which exhibit enhanced bioactivity .

科学研究应用

Chemical Properties and Structure

N-(3-(quinolin-8-yloxy)propyl)acetamide is characterized by the presence of a quinoline moiety, which is known for its diverse biological activities. The molecular formula of this compound is C14H16N2O2, with a molecular weight of approximately 244.29 g/mol. Its structure features a propyl chain linked to an acetamide group, which enhances its solubility and bioavailability.

Biological Activities

1. Anticancer Properties

Research has indicated that compounds with similar structures to this compound exhibit significant anticancer activities. For instance, studies have demonstrated that quinoline derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. A notable study revealed that such compounds reduced cell viability in breast cancer and colon cancer models at low micromolar concentrations, suggesting their potential as anticancer agents .

2. Antimicrobial Activity

The antimicrobial potential of quinoline derivatives has been extensively studied. This compound shows promise against both Gram-positive and Gram-negative bacteria. In vitro assays have reported minimum inhibitory concentration (MIC) values indicating effective antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. This compound's mechanism may involve disruption of bacterial cell membranes or inhibition of vital enzymatic processes .

3. Antimycobacterial Activity

Recent investigations into the antimycobacterial properties of quinoline derivatives have highlighted their effectiveness against Mycobacterium tuberculosis. A derivative similar to this compound demonstrated potent activity with a MIC value in the submicromolar range, making it a candidate for further development as a potential antituberculosis agent .

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoline core followed by functionalization to introduce the propyl and acetamide groups. Variations in the synthesis process can lead to different derivatives that may exhibit enhanced or altered biological activities.

Case Studies

作用机制

The mechanism of action of N-(3-(quinolin-8-yloxy)propyl)acetamide involves its interaction with various molecular targets. The quinoline moiety is known to intercalate with DNA, inhibiting DNA synthesis and function. This can lead to the disruption of cellular processes in microbes and cancer cells, making it a potential antimicrobial and anticancer agent .

相似化合物的比较

Similar Compounds

- N-cyclohexyl-2-(quinolin-8-yloxy)acetamide

- N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy)acetamide

- N-((8-Hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide

Uniqueness

N-(3-(quinolin-8-yloxy)propyl)acetamide is unique due to its specific propyl linkage, which can influence its biological activity and chemical reactivity. This structural feature may provide distinct advantages in terms of binding affinity and selectivity for certain molecular targets compared to other quinoline derivatives .

生物活性

N-(3-(quinolin-8-yloxy)propyl)acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological mechanisms, and potential therapeutic applications of this compound, supported by relevant studies and data.

Chemical Structure and Synthesis

This compound is characterized by its quinoline moiety linked to a propyl chain and an acetamide group. The general formula can be represented as:

The synthesis of this compound typically involves the reaction of 8-hydroxyquinoline with a suitable alkyl halide followed by acylation to introduce the acetamide functionality. Various synthetic routes have been explored to optimize yield and purity, employing techniques such as refluxing in organic solvents and using phase transfer catalysts.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism of action is believed to involve the inhibition of essential bacterial enzymes, disrupting metabolic pathways crucial for bacterial survival.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Klebsiella pneumoniae | 16 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that this compound may serve as a lead compound for developing new antibacterial agents, particularly against drug-resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer effects. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of apoptotic pathways and inhibition of cell proliferation.

Case Study: Anticancer Effects on HeLa Cells

A study evaluated the cytotoxic effects of this compound on HeLa cells (cervical cancer cell line). The results indicated:

- IC50 Value : 15 µM

- Mechanism : Induction of apoptosis via caspase activation

- Cell Cycle Arrest : G2/M phase arrest observed at concentrations above 10 µM

These results highlight the potential of this compound in cancer therapy, warranting further investigation into its efficacy and safety profiles .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations in the substituents on the quinoline ring or alterations to the propyl chain may enhance its potency or broaden its spectrum of activity.

Table 2: Structure-Activity Relationships

| Compound Variation | Observed Activity |

|---|---|

| 5-Chloro derivative | Increased antibacterial activity |

| Methyl substitution on propyl chain | Enhanced anticancer effects |

| Hydroxyl group addition | Improved solubility and bioavailability |

属性

IUPAC Name |

N-(3-quinolin-8-yloxypropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-11(17)15-9-4-10-18-13-7-2-5-12-6-3-8-16-14(12)13/h2-3,5-8H,4,9-10H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEAUQCLRHCYPED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCOC1=CC=CC2=C1N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。